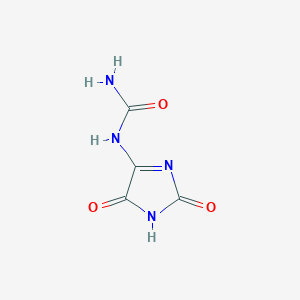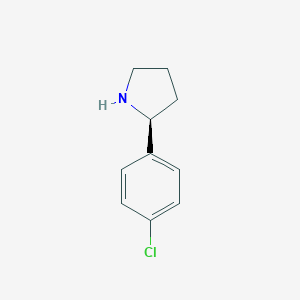
3-Chloro-7,8-dihydroquinolin-5(6H)-one
Overview
Description
3-Chloro-7,8-dihydroquinolin-5(6H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the third position and a ketone group at the fifth position of the quinoline ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: One common method for synthesizing 3-Chloro-7,8-dihydroquinolin-5(6H)-one involves the cyclization of 2-chlorobenzylamine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds in the presence of a strong acid such as hydrochloric acid, followed by heating to induce cyclization.
Route 2: Another approach involves the reaction of 2-chlorobenzaldehyde with aniline in the presence of a base such as sodium hydroxide, followed by cyclization with acetic anhydride.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale batch processes using the aforementioned synthetic routes. The choice of route depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-7,8-dihydroquinolin-5(6H)-one can undergo oxidation reactions to form quinoline derivatives with higher oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 3-chloro-7,8-dihydroquinolin-5-ol.
Substitution: The chlorine atom at the third position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This substitution reaction is often facilitated by the use of a catalyst or a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, catalysts (e.g., palladium), bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: 3-Chloro-7,8-dihydroquinolin-5-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- 3-Chloro-7,8-dihydroquinolin-5(6H)-one is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
- This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine:
- In medicinal chemistry, this compound derivatives are explored for their potential as drugs targeting various diseases, such as bacterial infections and cancer.
Industry:
- The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are also employed in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 3-Chloro-7,8-dihydroquinolin-5(6H)-one and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. Others may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Quinoline: The parent compound of 3-Chloro-7,8-dihydroquinolin-5(6H)-one, lacking the chlorine and ketone substituents.
2-Chloroquinoline: Similar structure but with the chlorine atom at the second position.
5,7-Dichloroquinoline: Contains two chlorine atoms at the fifth and seventh positions.
Uniqueness:
- This compound is unique due to the specific positioning of the chlorine atom and the ketone group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with tailored properties.
Properties
IUPAC Name |
3-chloro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZNIWFFGNBOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451230 | |
| Record name | 3-Chloro-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127724-75-8 | |
| Record name | 3-Chloro-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)

![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)





